molecular formula C8H14ClN B6224963 2-ethynyl-1-methylpiperidine hydrochloride CAS No. 2768327-17-7

2-ethynyl-1-methylpiperidine hydrochloride

Cat. No.: B6224963
CAS No.: 2768327-17-7
M. Wt: 159.7
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Description

2-ethynyl-1-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-1-methylpiperidine hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethynyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-1-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated piperidine derivatives.

Scientific Research Applications

2-ethynyl-1-methylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethynyl-1-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethynyl-1-methylpiperidine hydrochloride
  • 2-ethynylpiperidine hydrochloride
  • 1-methyl-4-piperidone hydrochloride

Uniqueness

2-ethynyl-1-methylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2768327-17-7

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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